molecular formula C29H33NO4 B332841 2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B332841
M. Wt: 459.6 g/mol
InChI Key: LLBCCZNEGHXWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with 2-butoxybenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrogenated quinoline compounds.

Scientific Research Applications

2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide
  • N-(2-butoxyphenyl)-4-tert-butylbenzamide
  • Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate

Uniqueness

2-Phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

2-phenylethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO4/c1-3-4-18-33-25-16-9-8-13-22(25)27-26(20(2)30-23-14-10-15-24(31)28(23)27)29(32)34-19-17-21-11-6-5-7-12-21/h5-9,11-13,16,27,30H,3-4,10,14-15,17-19H2,1-2H3

InChI Key

LLBCCZNEGHXWBA-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC4=CC=CC=C4)C

Origin of Product

United States

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